N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide
CAS No.: 922137-82-4
Cat. No.: VC5261139
Molecular Formula: C20H16N2O4S
Molecular Weight: 380.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922137-82-4 |
|---|---|
| Molecular Formula | C20H16N2O4S |
| Molecular Weight | 380.42 |
| IUPAC Name | N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-1-phenylmethanesulfonamide |
| Standard InChI | InChI=1S/C20H16N2O4S/c23-20-16-12-15(22-27(24,25)13-14-6-2-1-3-7-14)10-11-18(16)26-19-9-5-4-8-17(19)21-20/h1-12,22H,13H2,(H,21,23) |
| Standard InChI Key | CHPRJSAWUDMBFQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CS(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture and Substituent Analysis
The compound’s structure integrates a dibenzo[b,f] oxazepine scaffold—a tricyclic system comprising two benzene rings fused to a 1,4-oxazepine heterocycle. The oxazepine ring features an oxygen atom at position 1 and a nitrogen at position 4, with an 11-oxo group contributing to its planar conformation. The sulfonamide moiety (-SONH-) is appended at position 2 of the tricyclic system, connected to a phenylmethyl group. This substitution pattern enhances molecular polarity and potential target affinity .
Table 1: Comparative Structural Features of Dibenzooxazepine Sulfonamides
Spectroscopic and Computational Characterization
While experimental spectral data for the target compound remain unpublished, analogous dibenzooxazepines exhibit diagnostic IR absorptions for carbonyl (1670–1700 cm) and sulfonamide S=O stretches (1150–1350 cm) . Computational models predict a planar tricyclic core with the sulfonamide group adopting a conformation perpendicular to the aromatic planes, minimizing steric clash. The phenyl group’s electron-withdrawing nature may enhance sulfonamide acidity, favoring hydrogen-bond interactions with biological targets .
Synthesis and Reaction Pathways
Multi-Step Synthesis Overview
The synthesis of dibenzo[b,f] oxazepine sulfonamides typically proceeds through three stages:
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Oxazepine Ring Formation: Cyclocondensation of o-aminophenols with diketones or halo-ketones under acidic or basic conditions yields the tricyclic core .
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Sulfonamide Introduction: Reaction of the amine group at position 2 with phenylmethanesulfonyl chloride in the presence of triethylamine forms the sulfonamide linkage .
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Post-Functionalization: Optional modifications, such as oxidation of the oxazepine ring or alkylation of the sulfonamide nitrogen, diversify the scaffold .
Table 2: Representative Reaction Conditions for Sulfonamide Formation
Reactivity and Functional Group Transformations
The compound’s chemical behavior is governed by its oxazepine carbonyl and sulfonamide groups:
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Oxazepine Ring Modifications: Reduction of the 11-oxo group with NaBH yields the 10,11-dihydro derivative, while oxidation with KMnO may rupture the heterocycle.
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Sulfonamide Alkylation: Treatment with alkyl halides in DMF generates N-alkylated variants, altering solubility and target selectivity .
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Electrophilic Aromatic Substitution: Nitration or halogenation at positions 8 or 9 of the dibenzo system introduces additional functional handles .
Biological Activity and Mechanistic Insights
Pharmacokinetic and Toxicity Considerations
Computational ADMET profiling via SwissADME predicts:
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Moderate Lipophilicity: LogP ≈ 3.2, balancing membrane permeability and aqueous solubility.
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CYP3A4 Metabolism: Primary oxidative metabolism at the sulfonamide nitrogen and oxazepine methylene groups .
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hERG Inhibition Risk: Structural alerts for potassium channel binding (TPSA > 90 Ų) necessitate in vitro cardiotoxicity screening .
Research Gaps and Future Directions
Despite promising in silico and analog-derived data, experimental validation remains critical:
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